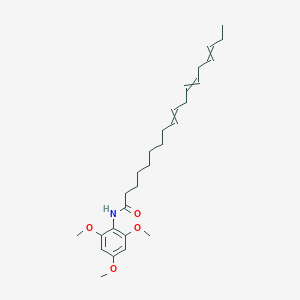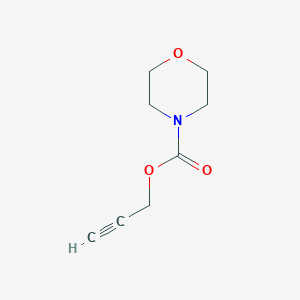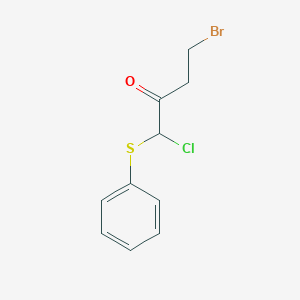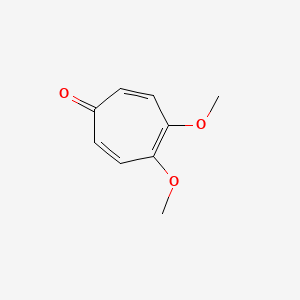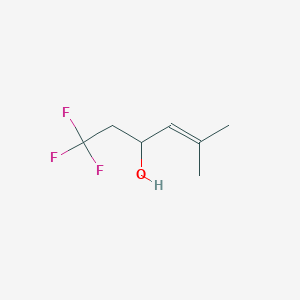
1,1,1-Trifluoro-5-methylhex-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-5-methylhex-4-en-3-ol: is an organic compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoromethyl group, a methyl group, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with appropriate alkenes under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-5-methylhex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-5-methylhex-4-en-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The enol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 1,1,1-Trifluoro-2-propanol .
Comparison: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
112961-22-5 |
|---|---|
Molecular Formula |
C7H11F3O |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H11F3O/c1-5(2)3-6(11)4-7(8,9)10/h3,6,11H,4H2,1-2H3 |
InChI Key |
SCJURFDIMGDIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CC(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


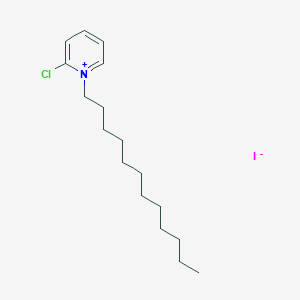
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)

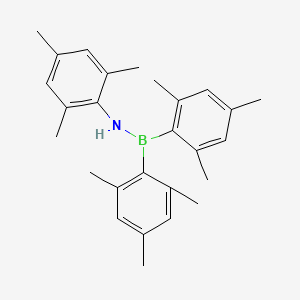
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
